molecular formula C12H14O2S B1374280 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid CAS No. 934555-27-8

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid

Cat. No.: B1374280
CAS No.: 934555-27-8
M. Wt: 222.31 g/mol
InChI Key: AYXXHHDVLWHHIF-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is a chemical compound with the CAS Registry Number 934555-27-8 . Its molecular formula is C12H14O2S, corresponding to a molecular weight of 222.30 g/mol . The compound can be identified by the SMILES notation O=C(O)CC1(SC2=CC=CC=C2)CCC1 and has been assigned the MDL number MFCD25371657 . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes. A specific mechanism of action or detailed research applications for this particular compound are not well-documented in the available scientific literature. Researchers are advised to consult specialized chemical and life science databases for further investigational use.

Properties

IUPAC Name

2-(1-phenylsulfanylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-11(14)9-12(7-4-8-12)15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXXHHDVLWHHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylsulfanyl anion reacts with a cyclobutyl halide.

    Acetic Acid Moiety Addition:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

    Esterification: The acetic acid moiety can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

Organic Synthesis

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid serves as a building block in organic synthesis. It is utilized to create more complex molecules, facilitating the development of novel compounds in drug discovery and materials science. Its unique structure allows for various modifications, enhancing its utility in synthetic pathways.

Biological Studies

Research indicates potential biological activities associated with this compound, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound may exhibit activity against various pathogens.
  • Anti-inflammatory Effects: Preliminary investigations suggest that it could modulate inflammatory pathways, offering insights into therapeutic applications for inflammatory diseases.

Pharmaceutical Development

Ongoing research is focused on exploring the potential of this compound as a therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating conditions such as:

  • Chronic pain
  • Inflammatory disorders
  • Infectious diseases

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in developing new materials is also noteworthy, particularly in creating compounds with desired chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its potential as an anti-inflammatory agent through modulation of cytokine production.
  • Research in Bioorganic & Medicinal Chemistry Letters reported on its antimicrobial activity against Gram-positive bacteria, suggesting further exploration for pharmaceutical applications.
  • Industrial research has demonstrated its utility in synthesizing complex organic molecules, showcasing its role as a crucial intermediate in drug development processes.

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • 2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid

    • Molecular Formula : C₁₃H₁₃F₃O₂ (MW: 258.24 g/mol)
    • Key Differences : The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring enhances electron-withdrawing effects, increasing the acidity of the acetic acid group compared to the phenylsulfanyl analog. The -CF₃ group also improves metabolic stability and lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound) .
  • The bromophenyl derivative may exhibit higher reactivity in cross-coupling reactions compared to the sulfur-containing analog .

Functional Group Modifications on the Cyclobutyl Ring

  • 2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.65 g/mol) Key Differences: The aminomethyl (-CH₂NH₂) group introduces a basic amine, increasing water solubility (logS ~-1.5 vs. ~-2.8 for the target compound). Protonation at physiological pH could enhance binding to charged biological targets .
  • 2-(1-(Nitromethyl)cyclobutyl)acetic acid Molecular Formula: C₇H₁₁NO₄ (MW: 173.17 g/mol) Key Differences: The nitro (-NO₂) group is strongly electron-withdrawing, further acidifying the carboxylic acid (pKa ~2.5). However, nitro groups may pose stability challenges under reducing conditions .

Heterocyclic and Aromatic System Variations

  • 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid Molecular Formula: C₁₅H₁₂O₃S (MW: 272.32 g/mol) Key Differences: The naphthofuran system increases aromatic surface area, enhancing π-π stacking interactions.
  • 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid

    • Molecular Formula : C₁₀H₁₀N₄O₂S₂ (MW: 282.34 g/mol)
    • Key Differences : The tetrazole ring introduces nitrogen-rich polarity, which may improve solubility but reduce blood-brain barrier penetration. Dual sulfanyl groups could enhance metal chelation properties .

Table 1: Key Physicochemical Parameters

Compound Molecular Weight (g/mol) clogP* pKa (Carboxylic Acid) Water Solubility (logS)
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid 244.3 ~2.8 ~3.2 ~-2.8
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid 258.24 ~3.5 ~2.8 ~-3.1
[1-(3-Bromophenyl)cyclobutyl]acetic acid 269.14 ~3.2 ~3.0 ~-3.3
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride 179.65 ~0.5 ~4.5 (amine) ~-1.5

*clogP calculated using ChemDraw.

Biological Activity

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid (CAS Number: 934555-27-8) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring a cyclobutyl ring and a phenylsulfanyl group, suggests various biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

  • Molecular Formula : C12H14O2S
  • Molecular Weight : 222.31 g/mol

The compound's structure can be described as follows:

ComponentDescription
Cyclobutyl RingA four-membered carbon ring
Phenylsulfanyl GroupA sulfur atom bonded to a phenyl group
Acetic Acid MoietyContributes to its acidic properties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfanyl group may modulate enzyme activities and receptor interactions, while the acetic acid moiety facilitates hydrogen bonding with biological macromolecules. This interaction can lead to various biological effects, such as:

  • Inhibition of Enzyme Activity : Potentially affecting pathways involved in inflammation.
  • Modulation of Signaling Pathways : Influencing cellular responses to stimuli.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. A study on novel NSAIDs demonstrated that modifications in similar compounds could enhance COX-2 selectivity, leading to reduced gastrointestinal side effects typically associated with traditional NSAIDs .

Case Study : In vivo studies on structurally related compounds showed significant reductions in edema and pain in rat models when administered at specific dosages, highlighting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that the phenylsulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways, although detailed mechanisms remain under investigation.

Research Findings : In vitro assays have shown that derivatives of similar sulfanyl compounds possess varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeNotable Activity
2-[1-(Phenylthio)cyclobutyl]acetic acidThioetherModerate anti-inflammatory
2-[1-(Phenylsulfonyl)cyclobutyl]acetic acidSulfonylEnhanced COX-2 inhibition
2-[1-(Phenylselanyl)cyclobutyl]acetic acidSelenylUnique redox properties

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclobutyl Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of Phenylsulfanyl Group : Via nucleophilic substitution reactions.
  • Acetic Acid Moiety Addition : Finalizing the structure through esterification or direct addition methods .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid, and what are the critical reaction parameters?

  • Methodology :

  • Nucleophilic substitution : React a cyclobutyl halide (e.g., cyclobutyl bromide) with phenylthiolate (generated from thiophenol and KOH in ethanol) to form the phenylsulfanyl-cyclobutane intermediate.
  • Acetic acid moiety introduction : Use alkylation or coupling reactions (e.g., Michael addition) to attach the acetic acid group.
  • Key parameters : Temperature (60–80°C), solvent polarity (ethanol or DMF), and catalysts (e.g., K₂CO₃ for deprotonation). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which analytical techniques are most effective for structural characterization of this compound, and what spectral signatures should researchers prioritize?

  • Methodology :

  • 1H NMR : Cyclobutyl protons appear as multiplet peaks (δ 2.5–3.5 ppm). The phenylthio group shows aromatic resonances (δ 7.2–7.6 ppm), and the acetic acid proton appears as a singlet (δ ~12.1 ppm in DMSO-d₆).
  • Mass spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ at m/z 236.3 (calculated for C₁₂H₁₂O₂S).
  • X-ray crystallography : Confirms spatial arrangement of the cyclobutyl ring and thioether linkage, as demonstrated in similar sulfanyl-acetic acid derivatives .

Q. How does the phenylsulfanyl group influence the acidity and reactivity of the acetic acid moiety in this compound?

  • Methodology :

  • Acidity measurement : Perform pH titrations to determine pKa shifts. The electron-withdrawing phenylsulfanyl group increases acidity compared to unsubstituted acetic acid.
  • Reactivity assays : Compare esterification rates with alcohols (e.g., methanol/H⁺ catalysis) to assess nucleophilic susceptibility. The thioether may stabilize intermediates via resonance .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Methodology :

  • Conformational analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model cyclobutyl ring puckering and compare with NMR coupling constants.
  • Solvent effects : Recompute chemical shifts with explicit solvent models (e.g., PCM for DMSO) to account for dielectric environment differences.
  • Dynamic effects : Consider variable-temperature NMR to detect ring-flipping dynamics that may explain peak broadening .

Q. What strategies optimize regioselectivity during functionalization of the cyclobutyl ring in derivatives of this compound?

  • Methodology :

  • Steric control : Use bulky directing groups (e.g., tert-butyl) to bias substitution at less hindered positions.
  • Transition-metal catalysis : Employ Pd-mediated C–H activation to target specific ring positions.
  • Photochemical methods : UV irradiation can induce selective bond cleavage or rearrangement, as seen in cyclobutane derivatives .

Q. What computational approaches are suitable for predicting the biological interactions of this compound?

  • Methodology :

  • Molecular docking : Screen against protein targets (e.g., cyclooxygenase-2) using AutoDock Vina. Validate binding poses with MD simulations (100 ns trajectories).
  • Pharmacophore modeling : Identify critical features (e.g., carboxylic acid, sulfur atom) for activity using Schrödinger’s Phase.
  • ADMET prediction : Use SwissADME to assess solubility, permeability, and metabolic stability .

Q. How does the compound’s stability vary under different pH and storage conditions?

  • Methodology :

  • Accelerated degradation studies : Incubate at pH 2–12 (37°C, 72 hrs) and monitor via HPLC. Acidic conditions may promote decarboxylation, while alkaline conditions oxidize the thioether.
  • Long-term storage : Store at –20°C under argon to prevent oxidation. Use amber vials to avoid photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 2
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid

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